Physicochemical Distinction from Saturated Octahydro Analogs
Compared to its fully saturated octahydro analog (6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, CAS 128740-13-6), 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine exhibits a significantly different physicochemical profile that impacts its use in drug design. The target compound has a higher predicted XLogP3 of 1.8 [1], compared to 0.9 for the octahydro analog [2], indicating greater lipophilicity and potential for improved membrane permeability. This difference is a direct consequence of the aromatic pyridine ring in the target compound versus the saturated piperidine ring in the analog.
| Evidence Dimension | Lipophilicity (Predicted XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione (CAS 128740-13-6): 0.9 |
| Quantified Difference | Δ = 0.9 log units |
| Conditions | Predicted using computational models |
Why This Matters
For medicinal chemists optimizing lead compounds for blood-brain barrier penetration or oral absorption, this nearly 10-fold difference in predicted lipophilicity can be decisive in selecting the appropriate core scaffold.
- [1] MolBase. 6-BENZYL-5,7-DIHYDRO-5,7-DIOXOPYRROLO[3,4-B]PYRIDINE. https://qiye.molbase.cn/d21997/858507 (accessed 2026-04-16). View Source
- [2] ChemSpace. 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione. https://chem-space.com/CSSB00000026491-C22037 (accessed 2026-04-16). View Source
